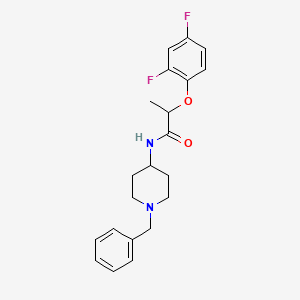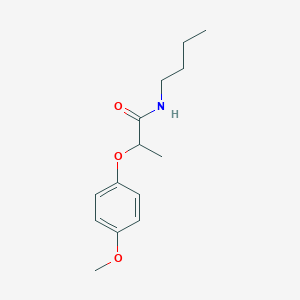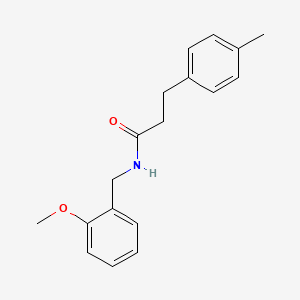![molecular formula C20H24N2O3S B4700212 N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4700212.png)
N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide
Übersicht
Beschreibung
N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide, also known as MS-275, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. MS-275 has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide inhibits HDACs by binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of acetylated histones, which promotes chromatin relaxation and transcriptional activation of genes. N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide has been shown to selectively inhibit class I HDACs, which are overexpressed in cancer cells and play a critical role in cancer progression.
Biochemical and Physiological Effects
N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspases and regulating the expression of pro- and anti-apoptotic genes. N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
In addition to its effects on cancer cells, N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide has been shown to modulate the immune system and reduce inflammation. It inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide is also selective for class I HDACs, which makes it a useful tool for studying the role of HDACs in cancer and other diseases.
However, N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide also has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents, which can be toxic to cells. N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide also has low bioavailability and a short half-life, which limits its effectiveness in vivo.
Zukünftige Richtungen
For the study of N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide include the development of more potent and selective HDAC inhibitors, the combination with other anticancer agents, and the evaluation of its neuroprotective potential in humans.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in cell proliferation and survival.
In addition to cancer, N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide has also been studied for its anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide also protects neurons from oxidative stress and prevents neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
N-methyl-N-[4-(3-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-7-6-14-22(15-16)20(23)17-10-12-18(13-11-17)21(2)26(24,25)19-8-4-3-5-9-19/h3-5,8-13,16H,6-7,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJRMEKDDKFUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4700137.png)

![N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4700143.png)
![2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B4700144.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4700149.png)
methanol](/img/structure/B4700172.png)

![3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4700183.png)
![2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide](/img/structure/B4700187.png)
![2-(4-bromophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4700200.png)
![5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4700207.png)
![1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4700208.png)
